molecular formula C10H13ClN5O7P B1599921 5'-Adenylic acid, 8-chloro- CAS No. 37676-40-7

5'-Adenylic acid, 8-chloro-

Cat. No.: B1599921
CAS No.: 37676-40-7
M. Wt: 381.67 g/mol
InChI Key: DMKPWSUIRIENJW-UUOKFMHZSA-N
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Description

5’-Adenylic acid, 8-chloro- is a modified nucleotide derivative of adenosine monophosphate This compound is characterized by the presence of a chlorine atom at the 8th position of the adenine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, 8-chloro- typically involves the chlorination of adenosine monophosphate. This can be achieved through the reaction of adenosine monophosphate with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or acetonitrile to ensure the efficient introduction of the chlorine atom at the desired position.

Industrial Production Methods: Industrial production of 5’-Adenylic acid, 8-chloro- follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: 5’-Adenylic acid, 8-chloro- can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the chlorine substituent.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products:

    Oxidation: Oxidized derivatives of 5’-Adenylic acid, 8-chloro-.

    Reduction: Reduced forms of the compound, though less common.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Adenylic acid, 8-chloro- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleotide analogs and derivatives.

    Biology: Employed in studies of nucleotide metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 5’-Adenylic acid, 8-chloro- involves its interaction with various molecular targets, including enzymes and receptors. The chlorine substituent at the 8th position can influence the binding affinity and specificity of the compound, leading to altered biological activity. This can affect pathways involved in nucleotide metabolism, signal transduction, and cellular responses.

Comparison with Similar Compounds

    Adenosine monophosphate: The parent compound without the chlorine substituent.

    8-Bromo-adenosine monophosphate: Another halogenated derivative with a bromine atom at the 8th position.

    8-Fluoro-adenosine monophosphate: A fluorinated analog with a fluorine atom at the 8th position.

Uniqueness: 5’-Adenylic acid, 8-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable tool in research for studying the effects of halogenation on nucleotide function and interactions.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKPWSUIRIENJW-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434726
Record name 5'-Adenylic acid, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37676-40-7
Record name 5'-Adenylic acid, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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